molecular formula C11H13ClN4O3 B12497220 5-{2-Amino-4-chloropyrrolo[2,3-D]pyrimidin-7-YL}-2-(hydroxymethyl)oxolan-3-OL

5-{2-Amino-4-chloropyrrolo[2,3-D]pyrimidin-7-YL}-2-(hydroxymethyl)oxolan-3-OL

Cat. No.: B12497220
M. Wt: 284.70 g/mol
InChI Key: BZICGWWJWKJNCN-UHFFFAOYSA-N
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Description

7-Deaza-4-chloro-2’-deoxyguanosine is a modified nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is a derivative of guanosine, where the nitrogen atom at the 7th position of the purine ring is replaced by a carbon atom, and a chlorine atom is introduced at the 4th position. This structural modification imparts unique properties to the compound, making it a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Deaza-4-chloro-2’-deoxyguanosine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nucleophilic Substitution: The introduction of the chlorine atom at the 4th position is achieved through a nucleophilic substitution reaction. This step often involves the use of reagents such as phosphorus oxychloride (POCl3) and a suitable base.

    Deoxygenation: The deoxygenation of the 2’-hydroxyl group is carried out using reagents like triethylsilane (TES) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Cyclization: The formation of the deaza ring is achieved through a cyclization reaction, which may involve the use of strong acids or bases under controlled conditions.

Industrial Production Methods

Industrial production of 7-Deaza-4-chloro-2’-deoxyguanosine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Deaza-4-chloro-2’-deoxyguanosine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups attached to the deaza ring.

    Hydrolysis: The glycosidic bond between the deaza base and the sugar moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 7-Deaza-4-chloro-2’-deoxyguanosine, which can be further utilized in different applications.

Scientific Research Applications

7-Deaza-4-chloro-2’-deoxyguanosine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.

    Biology: The compound is employed in studies of DNA-protein interactions, DNA replication, and repair mechanisms.

    Medicine: It has potential therapeutic applications in antiviral and anticancer research due to its ability to interfere with nucleic acid metabolism.

    Industry: The compound is used in the development of diagnostic assays and as a tool in biotechnology research.

Mechanism of Action

The mechanism of action of 7-Deaza-4-chloro-2’-deoxyguanosine involves its incorporation into DNA or RNA, where it can disrupt normal base pairing and replication processes. The chlorine atom at the 4th position and the deaza modification at the 7th position alter the hydrogen bonding pattern, leading to mismatches during replication. This can result in the inhibition of DNA synthesis and the activation of DNA repair pathways. The compound may also interact with specific enzymes involved in nucleic acid metabolism, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Deaza-2’-deoxyguanosine: Lacks the chlorine atom at the 4th position but shares the deaza modification.

    4-Chloro-2’-deoxyguanosine: Contains the chlorine atom but lacks the deaza modification.

    2’-Deoxyguanosine: The parent compound without any modifications.

Uniqueness

7-Deaza-4-chloro-2’-deoxyguanosine is unique due to the combined presence of the chlorine atom and the deaza modification. This dual modification imparts distinct chemical and biological properties, making it a valuable tool in various research applications. The compound’s ability to disrupt normal base pairing and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C11H13ClN4O3

Molecular Weight

284.70 g/mol

IUPAC Name

5-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H13ClN4O3/c12-9-5-1-2-16(10(5)15-11(13)14-9)8-3-6(18)7(4-17)19-8/h1-2,6-8,17-18H,3-4H2,(H2,13,14,15)

InChI Key

BZICGWWJWKJNCN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=CC3=C2N=C(N=C3Cl)N)CO)O

Origin of Product

United States

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